molecular formula C17H22N3O7P B11413576 Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11413576
M. Wt: 411.3 g/mol
InChI Key: XWYYUGVLNLJORP-UHFFFAOYSA-N
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Description

Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a phosphonate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzaldehyde with morpholine to form an intermediate Schiff base. This intermediate is then reacted with diethyl phosphite and an appropriate oxazole precursor under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate can be compared with other oxazole derivatives, such as:

    Diethyl [5-(4-morpholinyl)-2-(2-phenylvinyl)-1,3-oxazol-4-yl]phosphonate: Similar structure but with a phenylvinyl group instead of a nitrophenyl group.

    1,3-Diethyl-5-[(4-morpholin-4-yl-phenylamino)-methylene]-2-thioxo-dihydro-pyrimidine-4,6-dione: Contains a pyrimidine ring instead of an oxazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H22N3O7P

Molecular Weight

411.3 g/mol

IUPAC Name

4-[4-diethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C17H22N3O7P/c1-3-25-28(23,26-4-2)16-17(19-8-10-24-11-9-19)27-15(18-16)13-6-5-7-14(12-13)20(21)22/h5-7,12H,3-4,8-11H2,1-2H3

InChI Key

XWYYUGVLNLJORP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)OCC

Origin of Product

United States

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